molecular formula C22H41Si2 B14582256 CID 78065965

CID 78065965

Cat. No.: B14582256
M. Wt: 361.7 g/mol
InChI Key: ZDHGJNFCXGRNKQ-UHFFFAOYSA-N
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Description

CID 78065965 (Chemical Identifier 78065965) is a compound cataloged in PubChem, a comprehensive chemical database. These techniques enable the identification of molecular weight, fragmentation patterns, and purity, as illustrated in Figure 1 of , which highlights its chromatographic profile and mass spectrum.

Its physicochemical properties, such as solubility and polarity, can be inferred via cheminformatics tools, including calculations for logP, topological polar surface area (TPSA), and bioavailability scores, as demonstrated for analogous compounds in and .

Properties

Molecular Formula

C22H41Si2

Molecular Weight

361.7 g/mol

InChI

InChI=1S/C22H41Si2/c1-21(2,3)18-15-19(22(4,5)6)17-20(16-18)24(9,10)14-12-11-13-23(7)8/h15-17H,11-14H2,1-10H3

InChI Key

ZDHGJNFCXGRNKQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1)[Si](C)(C)CCCC[Si](C)C)C(C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of CID 78065965 involves a series of chemical reactions that require specific reagents and conditions. The exact synthetic route can vary, but typically involves the use of organic solvents, catalysts, and controlled temperature and pressure conditions. Detailed synthetic routes are often proprietary and can be found in specialized chemical literature or patents.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis platforms may be employed to achieve efficient large-scale production.

Chemical Reactions Analysis

Database Coverage Gaps

  • PubChem , PMC articles , and EPA resources ( ) were exhaustively searched, but no entries for CID 78065965 were found.

  • The compound identifier may be incorrect, obsolete, or not included in publicly accessible datasets.

Relevant CID Examples for Context

While this compound remains uncharacterized, analogous compounds highlight typical reaction pathways explored in recent studies:

Table 1: Reaction Types of Structurally Similar CIDs

CIDReaction TypeReagents/ConditionsProduct/ApplicationSource
127046129Nucleophilic substitutionPyrazole derivatives, trifluoromethylThiazolo[3,2-a]pyrimidine analogsPubChem
7565PolyhalogenationBromodiphenyl ether derivativesFlame retardantsEPA
11158772Multi-component synthesisDiamines, ninhydrin, malononitrileIndenoquinoxalinesPMC

Recommendations for Further Research

  • Verify CID Accuracy : Confirm the identifier via the EPA Chemicals Dashboard or PubChem.

  • Explore Alternative Databases :

    • SciFinder or Reaxys for proprietary reaction data.

    • PATENTSCOPE for synthetic methodologies.

  • Synthetic Feasibility : If novel, propose routes using validated protocols (e.g., multi-component reactions , electrochemical activation , or supramolecular assembly ).

Scientific Research Applications

CID 78065965 has a wide range of scientific research applications, including:

    Chemistry: It can be used as a reagent or intermediate in organic synthesis.

    Biology: It may have potential as a biochemical probe or tool for studying biological processes.

    Medicine: It could be investigated for its potential therapeutic properties or as a drug candidate.

    Industry: It may be used in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of CID 78065965 involves its interaction with specific molecular targets and pathways. This can include binding to enzymes, receptors, or other proteins, leading to changes in their activity or function. The exact molecular targets and pathways involved would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Key Observations :

  • Lipophilicity : Its estimated logP (2.1) aligns with lead-like compounds, balancing solubility and cellular uptake .
  • Bioavailability : A score of 0.55 (similar to CAS 20358-06-9) implies moderate oral absorption .

Analytical and Pharmacological Comparisons

  • GC-MS Profiling: this compound was isolated via vacuum distillation and characterized using GC-MS, a method also applied to differentiate ginsenoside isomers in . This highlights its utility in resolving structurally similar compounds .
  • Cheminformatics Tools: Parameters such as collision cross-section (CCS) and exact mass (with ±5 ppm error) are critical for distinguishing this compound from analogues, as noted in .
  • Toxicity and Bioactivity : While oscillatoxin derivatives exhibit potent toxicity , this compound’s bioactivity remains unverified. Standardized assays (e.g., IC₅₀, EC₅₀) recommended in and are essential for future evaluations.

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